molecular formula C13H28 B1670050 2,5,6-Trimethyldecane CAS No. 62108-23-0

2,5,6-Trimethyldecane

Cat. No.: B1670050
CAS No.: 62108-23-0
M. Wt: 184.36 g/mol
InChI Key: HBEWRUSPWIMDCH-OLZOCXBDSA-N
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Description

2,5,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by the presence of three methyl groups attached to the decane chain at the 2nd, 5th, and 6th positions. This compound is a colorless liquid with a density of approximately 0.754 grams per cubic centimeter and a boiling point of around 215.7 degrees Celsius .

Scientific Research Applications

2,5,6-Trimethyldecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studies on the volatile organic compounds emitted by certain organisms, such as fungi and insects, often include this compound as a key component.

    Medicine: Research into the pharmacokinetics and metabolism of alkanes sometimes utilizes this compound as a model compound.

    Industry: It serves as a solvent and a fuel additive, enhancing the performance and stability of gasoline .

Safety and Hazards

The safety data sheet for 2,5,6-Trimethyldecane indicates that it may cause long-lasting harmful effects to aquatic life . Therefore, release to the environment should be avoided .

Future Directions

While specific future directions for 2,5,6-Trimethyldecane are not available, it is noted that alkanes like this compound are often used in the study of hydrocarbon degradation by microorganisms, which has implications for bioremediation strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,6-Trimethyldecane can be synthesized through various organic reactions. One common method involves the alkylation of decane with methylating agents under controlled conditions. For instance, the reaction of decane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of specific olefins or the alkylation of alkanes using zeolite catalysts. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyldecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.

    Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from 2,5,6-trimethyldecan-1-ol to 2,5,6-trimethylhexanoic acid.

    Substitution: Halogenated products such as 2,5,6-trimethyl-1-chlorodecane or 2,5,6-trimethyl-1-bromodecane.

    Cracking: Smaller hydrocarbons, including methane, ethane, and propene

Mechanism of Action

The mechanism of action of 2,5,6-trimethyldecane in various applications depends on its chemical properties. As a non-polar solvent, it interacts with other non-polar substances through van der Waals forces, facilitating the dissolution and reaction of hydrophobic compounds. In biological systems, its volatility and hydrophobicity allow it to penetrate cell membranes and interact with lipid components, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylundecane
  • 2,2,4,4-Tetramethyloctane
  • 2,6,8-Trimethyldecane

Uniqueness

Compared to its analogs, 2,5,6-trimethyldecane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity. For instance, the presence of methyl groups at the 2nd, 5th, and 6th positions may result in different steric and electronic effects compared to other isomers, affecting its behavior in chemical reactions and applications .

Properties

IUPAC Name

2,5,6-trimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-6-7-8-12(4)13(5)10-9-11(2)3/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEWRUSPWIMDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866911
Record name decane, 2,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-23-0
Record name Decane, 2,5,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name decane, 2,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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